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Compound of Interest

Compound Name: 8-Bromooct-1-yne

Cat. No.: B1626143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 8-
Bromooct-1-yne, a valuable bifunctional molecule in organic synthesis, particularly for the

introduction of an octynyl moiety in the development of complex molecules and pharmaceutical

agents. This document details key experimental protocols, presents quantitative data in a

comparative format, and includes visualizations of reaction pathways and experimental

workflows.

Core Synthesis Routes
Three principal and effective methods for the synthesis of 8-Bromooct-1-yne have been

identified in the scientific literature. These routes offer varying advantages in terms of starting

material availability, reaction efficiency, and scalability. The selection of a specific route will

depend on the specific requirements of the research or development program.

The three primary routes are:

Bromination of 7-Octyn-1-ol: A direct conversion of the terminal alcohol to the corresponding

bromide.

Nucleophilic Substitution on a Tosylate Precursor: A two-step process involving the formation

of a tosylate from 7-Octyn-1-ol, followed by displacement with a bromide salt.
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Alkylation of Acetylene with 1,6-Dibromohexane: A carbon-carbon bond-forming reaction to

construct the eight-carbon chain.

Route 1: Bromination of 7-Octyn-1-ol (Appel
Reaction)
This method facilitates the direct conversion of the readily available 7-octyn-1-ol to 8-
bromooct-1-yne using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide

(CBr₄). This reaction, known as the Appel reaction, is generally high-yielding and proceeds

under mild conditions.[1]

Data Presentation
Parameter Value Reference

Starting Material 7-Octyn-1-ol [1]

Reagents
Triphenylphosphine, Carbon

Tetrabromide
[1]

Solvent Dichloromethane [1]

Reaction Time 1 hour [1]

Temperature Reflux

Reported Yield ~100%

Purity High (after chromatography)
Assumed from standard

procedures

Experimental Protocol
Materials:

7-Octyn-1-ol

Triphenylphosphine (PPh₃)

Carbon Tetrabromide (CBr₄)
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Dichloromethane (DCM), anhydrous

Silica gel for column chromatography

Hexane

Ethyl acetate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Standard glassware for workup and purification

Procedure:

To a solution of 7-octyn-1-ol in anhydrous dichloromethane under an inert atmosphere, add

triphenylphosphine.

Cool the mixture in an ice bath and add carbon tetrabromide portion-wise, controlling the

exothermic reaction.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 1 hour.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and concentrate under reduced pressure to

remove the solvent.

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl

acetate gradient to afford pure 8-bromooct-1-yne.

Reaction Pathway
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Reactants

Products

7-Octyn-1-ol

8-Bromooct-1-yne

DCM, Reflux, 1h

PPh₃

OPPh₃

CBr₄

CHBr₃

Click to download full resolution via product page

Caption: Bromination of 7-Octyn-1-ol via the Appel Reaction.

Route 2: From 7-Octyn-1-ol via a Tosylate
Intermediate
This two-step approach involves the initial conversion of 7-octyn-1-ol to its corresponding p-

toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with lithium bromide to

yield the final product. This method is advantageous when direct bromination is problematic or

to avoid the use of phosphorus-based reagents.
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Parameter Value Reference

Starting Material 7-Octyn-1-ol General knowledge

Intermediate
7-octyne-1-yl 4-

methylbenzenesulfonate

Reagents (Step 1)
p-Toluenesulfonyl chloride,

Pyridine
General knowledge

Reagents (Step 2) Lithium Bromide

Solvent (Step 2) Dimethyl sulfoxide (DMSO)

Reported Yield (Step 2) 80%

Purity High (after purification)
Assumed from standard

procedures

Experimental Protocol
Step 1: Tosylation of 7-Octyn-1-ol

Materials:

7-Octyn-1-ol

p-Toluenesulfonyl chloride (TsCl)

Pyridine, anhydrous

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate
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Procedure:

Dissolve 7-octyn-1-ol in anhydrous pyridine and cool the solution in an ice bath.

Slowly add p-toluenesulfonyl chloride to the stirred solution.

Allow the reaction to stir at 0°C for several hours, monitoring by TLC.

Upon completion, pour the reaction mixture into cold 1M HCl and extract with

dichloromethane.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 7-octyne-1-yl 4-methylbenzenesulfonate.

Step 2: Bromination of 7-octyne-1-yl 4-methylbenzenesulfonate

Materials:

7-octyne-1-yl 4-methylbenzenesulfonate

Lithium bromide (LiBr)

Dimethyl sulfoxide (DMSO), anhydrous

Water

Diethyl ether

Procedure:

Dissolve 7-octyne-1-yl 4-methylbenzenesulfonate in anhydrous DMSO.

Add lithium bromide and heat the mixture.

Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and pour it into water.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain 8-
bromooct-1-yne.

Reaction Pathway

7-Octyn-1-ol

7-octyne-1-yl 4-methylbenzenesulfonate

TsCl, Pyridine

8-Bromooct-1-yne

LiBr, DMSO

Click to download full resolution via product page

Caption: Two-step synthesis via a tosylate intermediate.

Route 3: Alkylation of Acetylene with 1,6-
Dibromohexane
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This approach builds the carbon skeleton of 8-bromooct-1-yne through the mono-alkylation of

an acetylene equivalent with 1,6-dibromohexane. The use of a large excess of the

dibromoalkane can favor the desired mono-substitution product.

Data Presentation
Parameter Value Reference

Starting Materials
1,6-Dibromohexane, Sodium

Acetylide

Solvent
N,N-Dimethylformamide

(DMF), Xylene

Temperature 50 °C

Reaction Time 24 hours

Reported Yield 67%

Purity
Moderate (requires careful

purification)

Assumed due to potential for

di-alkylation

Experimental Protocol
Materials:

1,6-Dibromohexane

Sodium acetylide (handle with care)

N,N-Dimethylformamide (DMF), anhydrous

Xylene, anhydrous

Ammonium chloride solution, saturated

Pentane

Standard glassware for inert atmosphere reactions, workup, and purification
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Procedure:

In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and

nitrogen inlet, prepare a suspension of sodium acetylide in a mixture of anhydrous DMF and

xylene.

Heat the suspension to 50 °C.

Slowly add a solution of a large excess of 1,6-dibromohexane in DMF to the stirred

suspension over several hours.

Maintain the reaction temperature at 50 °C for 24 hours.

Monitor the reaction by Gas Chromatography (GC) or TLC.

Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the mixture with pentane.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by fractional distillation under reduced pressure to separate 8-
bromooct-1-yne from unreacted 1,6-dibromohexane and the di-alkylation byproduct.

Reaction Pathway
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Reactants

1,6-Dibromohexane

8-Bromooct-1-yne

DMF/Xylene, 50°C, 24h

1,10-Dodecadiyne (byproduct)

Sodium Acetylide

Click to download full resolution via product page

Caption: Alkylation of acetylene with 1,6-dibromohexane.

Experimental Workflow: A General Overview
The synthesis of 8-Bromooct-1-yne, irrespective of the chosen route, generally follows a

standard workflow in a synthetic organic chemistry laboratory. This workflow encompasses

reaction setup, execution, workup, and purification, with analytical checks at key stages.

Preparation

Reaction Workup Purification & Analysis

Reagent & Glassware
Preparation Reaction Setup

Inert Atmosphere
Setup

Reagent Addition
& Temperature Control

Reaction Monitoring
(TLC/GC) Quenching Extraction Washing & Drying Solvent Removal Purification

(Chromatography/Distillation)
Characterization
(NMR, MS, IR)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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